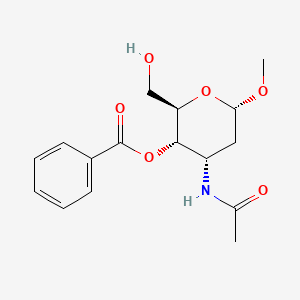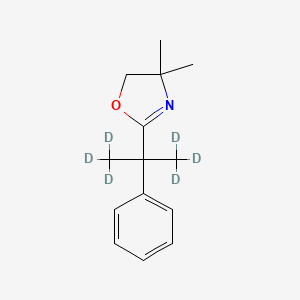
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound with the molecular formula C16H21NO6. This compound is primarily used in proteomics research and has significant applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves multiple steps. One common method includes the acetylation of an amino group followed by the benzoylation of a hydroxyl group. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures, often around -20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Methyl 4-[(Benzoylamino)methoxy]benzoate: Similar in structure and used in pharmaceutical research.
Uniqueness
Methyl 3-(Acetylamino)-6-hydroxy-2,3-dideoxy-a-D-ribo-hexopyranoside 4-Benzoate is unique due to its specific functional groups that allow for diverse chemical reactions and its significant role in proteomics research. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C16H21NO6 |
|---|---|
分子量 |
323.34 g/mol |
IUPAC 名称 |
[(2R,3S,4S,6S)-4-acetamido-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H21NO6/c1-10(19)17-12-8-14(21-2)22-13(9-18)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15,18H,8-9H2,1-2H3,(H,17,19)/t12-,13+,14-,15-/m0/s1 |
InChI 键 |
MXBHVTZBVDMMDC-XGUBFFRZSA-N |
手性 SMILES |
CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CO)OC |
规范 SMILES |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)

![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
